molecular formula C11H16O4 B14323997 2,5-Cyclohexadiene-1-carboxylic acid, 1-ethyl-3,5-dimethoxy- CAS No. 108864-34-2

2,5-Cyclohexadiene-1-carboxylic acid, 1-ethyl-3,5-dimethoxy-

Cat. No.: B14323997
CAS No.: 108864-34-2
M. Wt: 212.24 g/mol
InChI Key: ZZLGGYURSXODIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethyl-3,5-dimethoxycyclohexa-2,5-diene-1-carboxylic acid is an organic compound with a unique structure that includes an ethyl group, two methoxy groups, and a carboxylic acid group attached to a cyclohexa-2,5-diene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-3,5-dimethoxycyclohexa-2,5-diene-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the alkylation of 3,5-dimethoxycyclohexa-2,5-diene-1-carboxylic acid with ethyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the carboxylic acid group, allowing the nucleophilic attack on the ethyl halide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity 1-ethyl-3,5-dimethoxycyclohexa-2,5-diene-1-carboxylic acid.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-3,5-dimethoxycyclohexa-2,5-diene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or carboxylates.

    Reduction: Reduction reactions can convert the diene ring to a cyclohexane ring.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the positions ortho and para to the methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are used.

    Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used under acidic conditions.

Major Products Formed

    Oxidation: Quinones or carboxylates.

    Reduction: Cyclohexane derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-ethyl-3,5-dimethoxycyclohexa-2,5-diene-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-ethyl-3,5-dimethoxycyclohexa-2,5-diene-1-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s methoxy groups can participate in hydrogen bonding and van der Waals interactions, influencing its binding affinity to specific receptors or enzymes. Additionally, the carboxylic acid group can form ionic bonds with positively charged amino acid residues in proteins, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1-phenylcyclohexa-2,5-diene-1-carboxylic acid: Similar structure but with a phenyl group instead of an ethyl group.

    2,5-dimethoxycyclohexa-2,5-diene-1,4-dione: Contains two methoxy groups and a dione functionality.

    2,5-dihydroxy-1,4-benzoquinone: Similar diene structure but with hydroxyl groups and a quinone functionality.

Uniqueness

1-ethyl-3,5-dimethoxycyclohexa-2,5-diene-1-carboxylic acid is unique due to the presence of both ethyl and methoxy groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups provides distinct properties compared to other similar compounds.

Properties

CAS No.

108864-34-2

Molecular Formula

C11H16O4

Molecular Weight

212.24 g/mol

IUPAC Name

1-ethyl-3,5-dimethoxycyclohexa-2,5-diene-1-carboxylic acid

InChI

InChI=1S/C11H16O4/c1-4-11(10(12)13)6-8(14-2)5-9(7-11)15-3/h6-7H,4-5H2,1-3H3,(H,12,13)

InChI Key

ZZLGGYURSXODIP-UHFFFAOYSA-N

Canonical SMILES

CCC1(C=C(CC(=C1)OC)OC)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.